molecular formula C36H59O2PS2 B15195179 Bis(dodecylphenyl) hydrogen dithiophosphate CAS No. 30304-41-7

Bis(dodecylphenyl) hydrogen dithiophosphate

Cat. No.: B15195179
CAS No.: 30304-41-7
M. Wt: 619.0 g/mol
InChI Key: KIHVMOUITFPOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dodecylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C36H59O2PS2. It is a colorless or pale yellow liquid with a strong sulfurous odor. This compound is insoluble in water but can dissolve in organic solvents such as petroleum ether and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dodecylphenyl) hydrogen dithiophosphate can be synthesized through the reaction of dodecylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

2 C12H25C6H4OH + P2S52 (C12H25C6H4O)2PS2H + H2S\text{2 C12H25C6H4OH + P2S5} \rightarrow \text{2 (C12H25C6H4O)2PS2H + H2S} 2 C12H25C6H4OH + P2S5→2 (C12H25C6H4O)2PS2H + H2S

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps, such as distillation and filtration, to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(dodecylphenyl) hydrogen dithiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: The hydrogen atom in the dithiophosphate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted dithiophosphates.

Scientific Research Applications

Bis(dodecylphenyl) hydrogen dithiophosphate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(dodecylphenyl) hydrogen dithiophosphate involves its interaction with metal surfaces, forming a protective film that reduces friction and wear. The compound’s sulfur atoms play a crucial role in this process by forming strong bonds with metal atoms, thereby preventing metal-to-metal contact and reducing wear. Additionally, the dodecylphenyl groups provide hydrophobic properties, enhancing the compound’s effectiveness as a lubricant additive .

Comparison with Similar Compounds

Similar Compounds

    Zinc dialkyldithiophosphates (ZDDPs): These compounds are widely used as anti-wear additives in lubricants and share similar properties with bis(dodecylphenyl) hydrogen dithiophosphate.

    Dialkyl dithiophosphinates: These compounds are used in flotation processes for metal ores and have similar sulfur-containing functional groups.

Uniqueness

This compound is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications where both lubrication and corrosion protection are required. Additionally, its ability to form strong bonds with metal surfaces sets it apart from other similar compounds .

Properties

CAS No.

30304-41-7

Molecular Formula

C36H59O2PS2

Molecular Weight

619.0 g/mol

IUPAC Name

bis(4-dodecylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,40,41)

InChI Key

KIHVMOUITFPOEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.